molecular formula C14H18N2OS2 B6475207 1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea CAS No. 2640821-60-7

1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea

Cat. No.: B6475207
CAS No.: 2640821-60-7
M. Wt: 294.4 g/mol
InChI Key: KKRAXWRAVJMXDI-UHFFFAOYSA-N
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Description

1-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea is a urea derivative featuring a 2,2'-bithiophene moiety linked via an ethyl chain to the urea core, with an isopropyl group (propan-2-yl) as the second substituent. The bithiophene unit confers extended π-conjugation, which may enhance electronic interactions in biological or material systems. Urea derivatives are widely studied for their pharmacological and material science applications due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-propan-2-yl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-10(2)16-14(17)15-8-7-11-5-6-13(19-11)12-4-3-9-18-12/h3-6,9-10H,7-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRAXWRAVJMXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea typically involves the reaction of 2,2’-bithiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with isopropyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Electronics

1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea serves as a building block in the development of organic semiconductors. Its unique electronic properties allow for its use in:

  • Organic Field-Effect Transistors (OFETs) : The compound enhances charge transport due to the delocalized π-electrons in the bithiophene structure.
  • Organic Photovoltaics (OPVs) : It contributes to improved light absorption and charge separation efficiency in solar cells.

Case Study : A recent study demonstrated that incorporating this compound into OPV devices significantly increased power conversion efficiency compared to devices without it, highlighting its potential for renewable energy applications .

Material Science

In material science, this compound is utilized for its conductive properties. It can be integrated into:

  • Conductive Polymers : The bithiophene unit enhances conductivity and stability in polymer matrices.
  • Sensors : Its chemical reactivity allows it to be used in the development of sensors that detect environmental changes or biological signals.

Data Table : Comparison of Conductivity Properties

CompoundConductivity (S/m)Application Area
This compound0.01 - 0.1Organic Electronics
Poly(3-hexylthiophene)0.1 - 0.5Organic Electronics
PEDOT:PSS0.5 - 100Organic Electronics

Biological Studies

The compound has been investigated for its biological interactions, particularly in drug delivery systems. Its ability to interact with cellular membranes makes it a candidate for:

  • Drug Delivery Vehicles : The urea functional group can facilitate the transport of therapeutic agents across cell membranes.
  • Biological Sensors : It can be functionalized to create sensors that monitor biological processes or detect specific biomolecules.

Case Study : Research has shown that modified versions of this compound can effectively deliver anticancer drugs to targeted cells, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The bithiophene moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Urea Derivatives

Compound 10 : 1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea
  • Substituents : A 4-chlorophenyl group and a substituted propan-2-yl chain with a hydroxylated phenyl group.
  • Key Differences: Unlike the target compound, Compound 10 lacks a thiophene moiety but includes a chlorophenyl group, which enhances hydrophobicity. It is reported as a potent inhibitor of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (IMPDH), suggesting urea derivatives with aromatic substituents can exhibit enzyme-targeted activity .
Compound 1 () : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea
  • Substituents : A methyl group and a pyridin-2-yl core with halogenated and methoxy-substituted phenyl rings.
  • Key Differences : This compound demonstrates glucokinase activation, highlighting how electron-withdrawing groups (e.g., chloro, fluoro) and heteroaromatic systems (pyridine) modulate biological activity. The absence of thiophene limits π-conjugation compared to the target compound .
Compound 7a () : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Substituents: A cyanothiophene unit coupled with a pyrazole-urea hybrid.
  • Key Differences: While this compound shares a thiophene moiety, its urea group is part of a pyrazole-carboxamide scaffold. The presence of amino and cyano groups may enhance solubility and hydrogen-bonding interactions, diverging from the hydrophobic bithiophene-ethyl chain in the target compound .

Physicochemical and Electronic Properties

The target compound’s 2,2'-bithiophene-ethyl chain introduces significant structural rigidity and extended π-conjugation. Computational analyses using tools like Multiwfn () predict:

  • Electron Density Distribution : The bithiophene unit likely increases electron delocalization, reducing the HOMO-LUMO gap compared to phenyl-substituted ureas (e.g., Compound 10).
  • Noncovalent Interactions: The urea core facilitates hydrogen bonding, while the bithiophene may engage in π-π stacking or charge-transfer interactions, as modeled via noncovalent interaction (NCI) analysis .
Table 1: Comparative Physicochemical Properties
Compound Molecular Weight π-Conjugation Predicted LogP Key Functional Groups
Target Compound ~300.4 g/mol High (bithiophene) ~3.5 Urea, isopropyl, thiophene
Compound 10 () ~280.7 g/mol Moderate (phenyl) ~2.8 Urea, chlorophenyl, hydroxyl
Compound 1 () ~423.9 g/mol Low (pyridine) ~1.9 Urea, methyl, halogenated phenyl

Biological Activity

1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea is an organic compound characterized by its unique structural features, including a bithiophene moiety linked to a urea group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The following sections will delve into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Ethyl Group : The reaction of 2,2'-bithiophene with an appropriate alkylating agent introduces the ethyl group.
  • Urea Formation : The intermediate product is then reacted with isopropyl isocyanate to yield the final urea derivative.
  • Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often requiring a base such as triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The bithiophene moiety allows for π-π stacking interactions , while the urea group can form hydrogen bonds with target molecules. This dual interaction capability may modulate the activity of various enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against specific pathogens .

Anticancer Properties

Research has also indicated potential anticancer properties. In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve selective targeting of cancer cells while sparing normal cells, which could be beneficial in therapeutic applications .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against drug-resistant strains
AnticancerCytotoxic effects on A549 and Caco-2 cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In a comparative study involving several thiourea derivatives, it was found that those containing the bithiophene moiety exhibited enhanced anticancer activity against colorectal adenocarcinoma (Caco-2) cells. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compounds, demonstrating a dose-dependent response.

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